N-[(1S,4R,6S)-7,7-dimethyl-1-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylsulfonylmethyl)-6-bicyclo[2.2.1]heptanyl]-2-(3H-imidazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-367,773 is a synthetic organic compound with the molecular formula C28H38N4O3S . It is known for its complex structure, which includes a spiro[indene-1,4’-piperidin] moiety and an imidazole ring . This compound has been studied for its potential pharmacological properties and applications in various scientific fields .
Preparation Methods
The synthesis of L-367,773 involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the reaction of a spiro[indene-1,4’-piperidin] derivative with an imidazole-containing compound under specific conditions . The reaction conditions typically involve the use of solvents like methanol and reagents such as thionyl chloride . Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs .
Chemical Reactions Analysis
L-367,773 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like sodium hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the specific conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of L-367,773 involves its interaction with specific molecular targets, such as receptors in the human body . It binds to these receptors and modulates their activity, leading to various physiological effects. The pathways involved in its mechanism of action include signal transduction pathways that are crucial for cellular communication and function .
Comparison with Similar Compounds
L-367,773 can be compared with other similar compounds, such as:
L-368,899: Another synthetic compound with a similar spiro[indene-1,4’-piperidin] structure.
The uniqueness of L-367,773 lies in its specific combination of structural features, which confer unique binding properties and biological activities .
Properties
Molecular Formula |
C28H38N4O3S |
---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
N-[(1S,2S,4R)-7,7-dimethyl-1-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]-2-(1H-imidazol-5-yl)acetamide |
InChI |
InChI=1S/C28H38N4O3S/c1-26(2)21-8-10-28(26,24(15-21)31-25(33)16-22-17-29-19-30-22)18-36(34,35)32-13-11-27(12-14-32)9-7-20-5-3-4-6-23(20)27/h3-6,17,19,21,24H,7-16,18H2,1-2H3,(H,29,30)(H,31,33)/t21-,24+,28-/m1/s1 |
InChI Key |
VQAVBHLGXVZOKM-RASJMTDNSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1([C@H](C2)NC(=O)CC3=CN=CN3)CS(=O)(=O)N4CCC5(CCC6=CC=CC=C65)CC4)C |
SMILES |
CC1(C2CCC1(C(C2)NC(=O)CC3=CN=CN3)CS(=O)(=O)N4CCC5(CCC6=CC=CC=C65)CC4)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)CC3=CN=CN3)CS(=O)(=O)N4CCC5(CCC6=CC=CC=C65)CC4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-367,773; L 367,773; L367,773. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.